

3-Fluorophenylacetone physical and chemical properties

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Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

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An In-depth Technical Guide to 3-Fluorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluorophenylacetone**, a significant chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory use and theoretical investigation. This guide presents available quantitative data in structured tables, outlines plausible experimental protocols for its synthesis and analysis, and includes workflow diagrams for clarity. It is important to note that while extensive data has been compiled from various sources, specific experimental protocols and biological pathway information for **3-Fluorophenylacetone** are not readily available in public literature. Therefore, some sections present scientifically informed extrapolations based on closely related compounds.

Core Physical and Chemical Properties

3-Fluorophenylacetone, also known as 1-(3-fluorophenyl)propan-2-one, is an organic compound with the molecular formula C_9H_9FO .^{[1][2][3]} It is recognized as a precursor in the

synthesis of certain amphetamines and is primarily used for research and forensic applications.
[2] The compound is a liquid at room temperature, appearing as a pale yellow or clear liquid.[4]

Quantitative Data Summary

The known physical and chemical properties of **3-Fluorophenylacetone** are summarized in the table below. Data has been aggregated from multiple chemical and safety data sources.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ FO	[1][2][3]
Molecular Weight	152.17 g/mol	[1]
CAS Number	1737-19-5	[1][2][3]
Appearance	Pale yellow liquid	
Boiling Point	199.3 °C at 760 mmHg	[3]
Density	1.086 g/cm ³	[3]
Flash Point	82.8 °C	[3]
Refractive Index	1.489	[3]
Solubility	Insoluble in water; Soluble in methyl acetate (50 mg/ml)	[2][5]
Stability	Stable for at least 5 years when stored at -20°C.	[2]

Synthesis Protocol (Proposed)

A specific, detailed experimental protocol for the synthesis of **3-Fluorophenylacetone** is not readily available in the reviewed literature. However, a plausible synthetic route can be extrapolated from the known synthesis of its isomers and related phenylacetones. A common method involves the reaction of a Grignard reagent with an appropriate nitrile. The following protocol is a proposed method based on these established chemical principles.

Proposed Synthesis of 1-(3-Fluorophenyl)propan-2-one

This proposed synthesis involves the reaction of 3-fluorobenzylmagnesium bromide with acetonitrile, followed by acidic workup.

Materials:

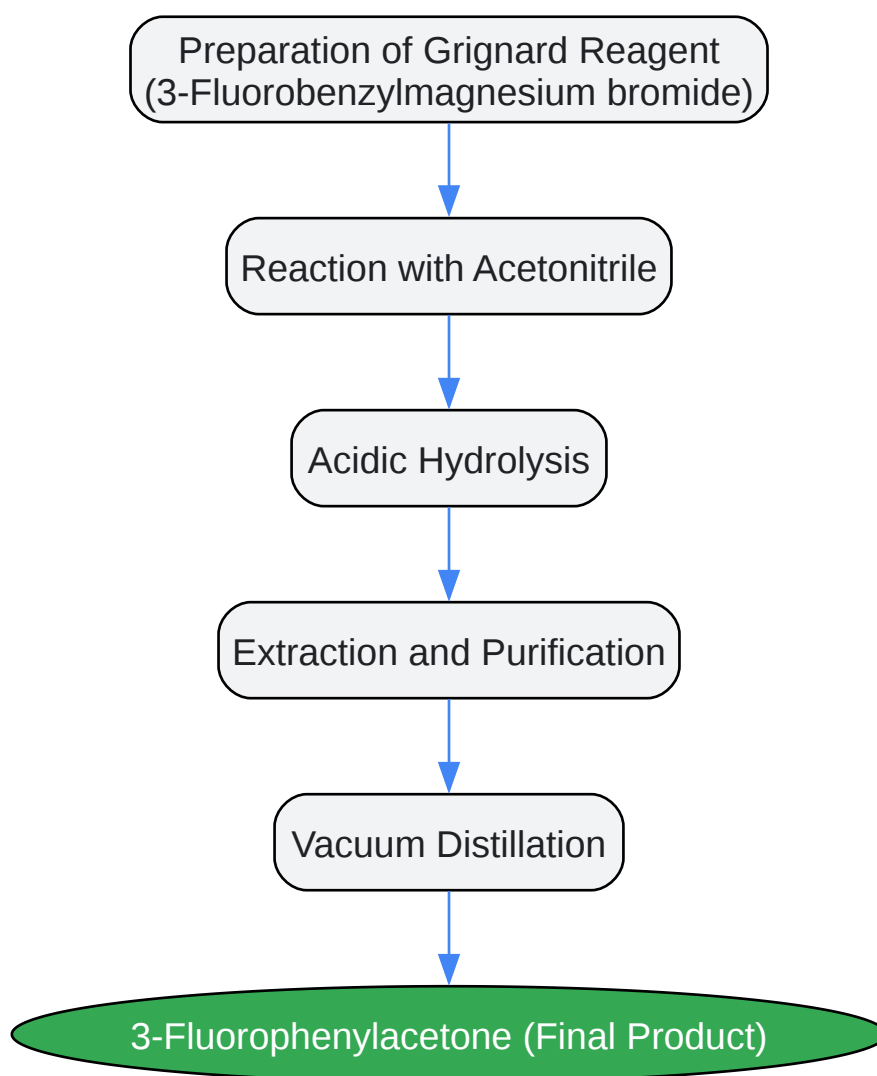
- 3-Fluorobenzyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- Acetonitrile
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-fluorobenzyl bromide in anhydrous diethyl ether is added dropwise from a dropping funnel. The reaction is initiated (if necessary, with gentle heating or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.
- Reaction with Acetonitrile: The Grignard reagent is cooled in an ice bath. A solution of acetonitrile in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Hydrolysis: The reaction mixture is cooled again in an ice bath and slowly quenched by the dropwise addition of 1 M hydrochloric acid. This step should be performed carefully due to

the exothermic nature of the reaction.

- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.



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Caption: Proposed Synthesis Workflow for **3-Fluorophenylacetone**.

Spectroscopic Analysis (Expected)

Detailed experimental spectra for **3-Fluorophenylacetone** are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure and data from its isomers.

Expected ^1H NMR and ^{13}C NMR Spectra

A general protocol for obtaining NMR spectra is provided below.

Experimental Protocol - NMR Spectroscopy:

- **Sample Preparation:** A small amount of purified **3-Fluorophenylacetone** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz for ^1H NMR).
- **Data Analysis:** The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

Expected ^1H NMR (CDCl_3):

- A singlet corresponding to the methyl protons (CH_3) is expected around δ 2.1-2.2 ppm.
- A singlet corresponding to the methylene protons (CH_2) is expected around δ 3.6-3.7 ppm.
- A series of multiplets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the four protons on the fluorinated benzene ring.

Expected ^{13}C NMR (CDCl_3):

- A signal for the methyl carbon (CH_3) around δ 29-31 ppm.
- A signal for the methylene carbon (CH_2) around δ 45-47 ppm.
- Multiple signals in the aromatic region (δ 114-165 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant.
- A signal for the carbonyl carbon ($\text{C}=\text{O}$) around δ 205-207 ppm.

Expected IR Spectrum

Experimental Protocol - IR Spectroscopy:

- **Sample Preparation:** A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer.
- **Data Analysis:** The vibrational frequencies are reported in wavenumbers (cm^{-1}).

Expected Key IR Absorptions:

- A strong, sharp absorption band around $1710\text{-}1725\text{ cm}^{-1}$ corresponding to the C=O (ketone) stretching vibration.
- C-H stretching vibrations from the aromatic ring and alkyl groups in the region of $2850\text{-}3100\text{ cm}^{-1}$.
- Aromatic C=C stretching vibrations in the region of $1450\text{-}1600\text{ cm}^{-1}$.
- A strong absorption band corresponding to the C-F stretch, typically in the range of $1000\text{-}1350\text{ cm}^{-1}$.

Reactivity and Chemical Behavior

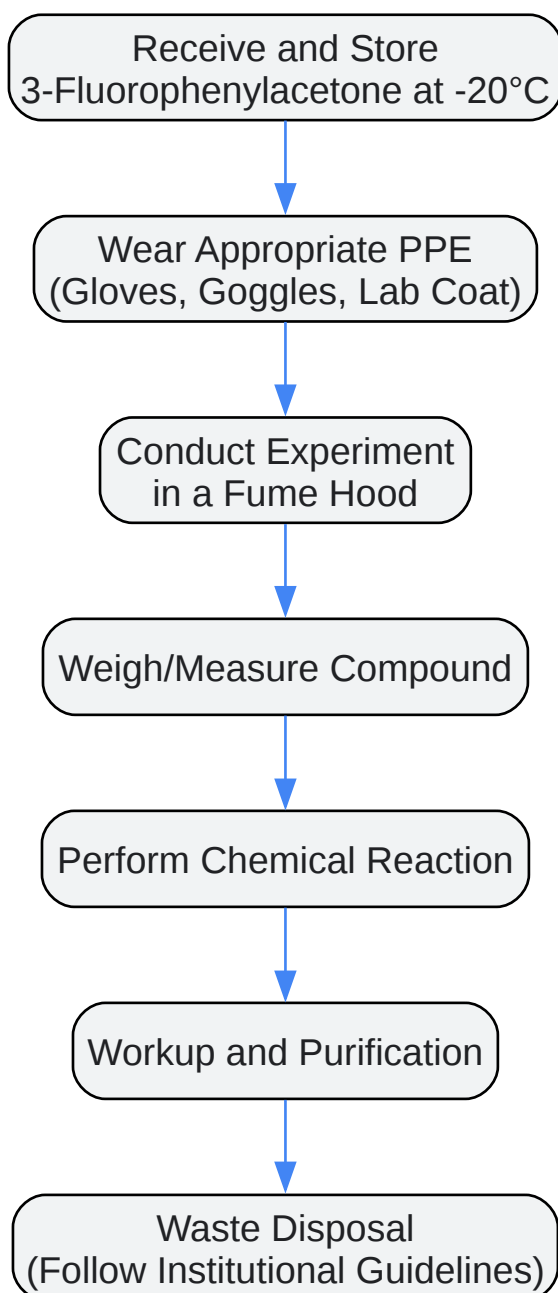
3-Fluorophenylacetone undergoes reactions typical of ketones. A notable reaction is reductive amination, where it can be converted to the corresponding amine in the presence of a reducing agent and an amine source.^[1] This reactivity makes it a precursor for the synthesis of more complex molecules.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity or involvement of **3-Fluorophenylacetone** in cellular signaling pathways. Its primary documented role is that of a chemical intermediate in organic synthesis.^[2] Therefore, a diagram for a signaling pathway involving this compound cannot be provided.

Safety and Handling

3-Fluorophenylacetone is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.



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Caption: General Laboratory Handling Workflow for **3-Fluorophenylacetone**.

Conclusion

3-Fluorophenylacetone is a chemical intermediate with well-defined physical properties but limited publicly available information regarding its synthesis, detailed spectroscopic analysis, and biological activity. This guide provides a summary of the known data and presents scientifically grounded extrapolations for experimental protocols. Researchers and scientists are advised to use this information as a starting point for their work and to conduct their own analyses to verify these properties. The lack of data on biological interactions suggests that this compound is primarily of interest for its utility in chemical synthesis rather than as a bioactive molecule itself.

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References

- 1. 3-Fluorophenylacetone | C₉H₉FO | CID 137185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-fluorophenyl acetone | 1737-19-5 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. 459-03-0 CAS MSDS ((4-Fluorophenyl)acetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (4-Fluorophenyl)acetone(459-03-0) 1H NMR [m.chemicalbook.com]
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